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molecular formula C10H6F5N3 B8291871 3,5-difluoro-4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzeneamine

3,5-difluoro-4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzeneamine

Cat. No. B8291871
M. Wt: 263.17 g/mol
InChI Key: XLUJQYJDTBETQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08815772B2

Procedure details

A mixture of 1-(2,6-difluoro-4-nitrophenyl)-3-trifluoromethyl)-1H-pyrazole (i.e. the product of Step A; 2.39 g, 8.15 mmol) and tin(II) chloride dihydrate (9.33 g, 41.3 mmol) in ethanol (173 mL) was refluxed for 2 h. The reaction mixture was concentrated under reduced pressure, and the residue was dissolved in ethyl acetate and washed successively with 1 N aqueous sodium hydroxide, and then water. The organic layer was dried (MgSO4), filtered and concentrated under reduced pressure. The residue was purified by medium pressure liquid chromatography on silica gel eluted with 0 to 100% ethyl acetate in hexanes to provide the title compound (2.00 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
9.33 g
Type
reactant
Reaction Step Two
Quantity
173 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1C=CC=N1.ClC1C(C(NC2C=CC=CC=2[C:22]2[CH:27]=[C:26]([F:28])[C:25]([N:29]3[CH:33]=[CH:32][C:31]([C:34]([F:37])([F:36])[F:35])=[N:30]3)=[C:24]([F:38])[CH:23]=2)=O)=CC=CN=1.O.O.[Sn](Cl)Cl>C(O)C>[F:38][C:24]1[CH:23]=[C:22]([NH2:1])[CH:27]=[C:26]([F:28])[C:25]=1[N:29]1[CH:33]=[CH:32][C:31]([C:34]([F:37])([F:36])[F:35])=[N:30]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1N=CC=C1
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=CC=C1C(=O)NC1=C(C=CC=C1)C1=CC(=C(C(=C1)F)N1N=C(C=C1)C(F)(F)F)F
Step Two
Name
Quantity
9.33 g
Type
reactant
Smiles
O.O.[Sn](Cl)Cl
Name
Quantity
173 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in ethyl acetate
WASH
Type
WASH
Details
washed successively with 1 N aqueous sodium hydroxide
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by medium pressure liquid chromatography on silica gel
WASH
Type
WASH
Details
eluted with 0 to 100% ethyl acetate in hexanes

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C=C(C1N1N=C(C=C1)C(F)(F)F)F)N
Measurements
Type Value Analysis
AMOUNT: MASS 2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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